molecular formula C23H20N6O B15286119 N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

Cat. No.: B15286119
M. Wt: 396.4 g/mol
InChI Key: MKCYPWYURWOKST-UHFFFAOYSA-N
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Description

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide is a complex organic compound with a molecular formula of C23H20N6O and a molecular weight of 396.44 g/mol . This compound is known for its intricate structure, which includes a quinoline moiety, a pyrimidoindolizine core, and an acrylamide group. It has garnered interest in various scientific fields due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Skraup synthesis and automated systems for the cyclization and acrylamide introduction steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, its acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-methyl-5-quinolin-3-yl)pyrimidin-2-amine
  • N-(4-amino-6-methyl-5-quinolin-3-yl)benzamide
  • N-(4-amino-6-methyl-5-quinolin-3-yl)thiourea

Uniqueness

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide is unique due to its combination of a quinoline moiety, a pyrimidoindolizine core, and an acrylamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide

InChI

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)

InChI Key

MKCYPWYURWOKST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C

Origin of Product

United States

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